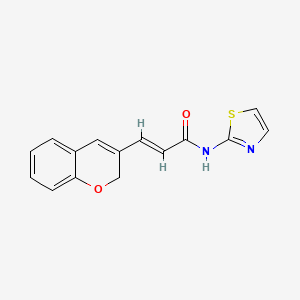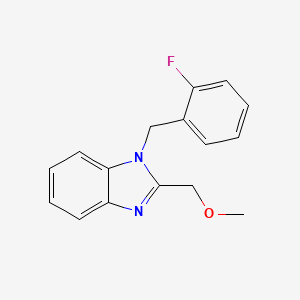![molecular formula C18H17N3O3S B2836569 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021206-53-0](/img/structure/B2836569.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and reactivity with other substances. These properties can often be predicted based on the compound’s structure .Mécanisme D'action
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to a conformational change that increases the enzyme's catalytic activity. This activation of sGC leads to an increase in cGMP levels, which in turn activates downstream signaling pathways that mediate the physiological effects of the compound.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce vasodilation in isolated blood vessels, inhibit platelet aggregation, and relax smooth muscle cells. In vivo studies have shown that this compound 41-2272 can lower blood pressure in animal models of hypertension and reduce pulmonary arterial pressure in models of pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 in lab experiments is its potency and selectivity for sGC. The compound has been shown to be highly effective at activating sGC in vitro and in vivo, making it a useful tool for studying the physiological effects of cGMP. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272. One area of interest is the development of more potent and selective sGC activators based on the structure of this compound 41-2272. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary diseases. Additionally, further studies are needed to fully elucidate the downstream signaling pathways that mediate the physiological effects of this compound 41-2272.
Méthodes De Synthèse
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 involves the reaction of 2-(6-oxopyridazin-1(6H)-yl)ethylamine with 4-chloro-1,1'-biphenyl-4-sulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 has been extensively studied for its potential applications in scientific research. The compound has been shown to activate sGC in a dose-dependent manner, leading to an increase in cGMP levels in cells. This increase in cGMP levels has been linked to a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18-7-4-12-19-21(18)14-13-20-25(23,24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12,20H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDCQHYVYATKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)
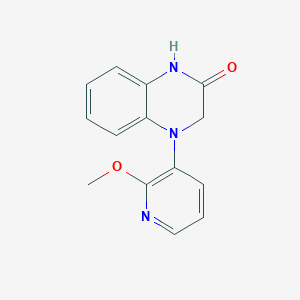

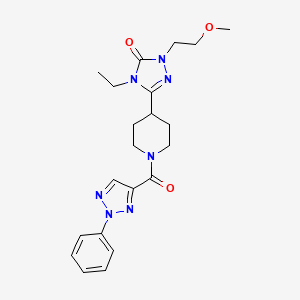
![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)


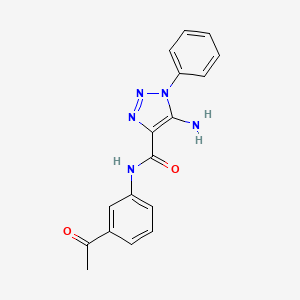
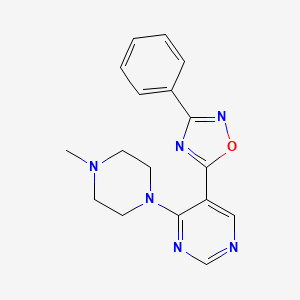
![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)
